4-Nitrophenyl 2-(3-methoxyphenoxy)acetate
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Overview
Description
4-Nitrophenyl 2-(3-methoxyphenoxy)acetate is an organic compound with the molecular formula C15H13NO6 It is a derivative of phenyl acetate, where the phenyl group is substituted with a nitro group at the 4-position and a 3-methoxyphenoxy group at the 2-position
Mechanism of Action
Target of Action
Similar compounds like 4-nitrophenyl acetate have been used in studies involving enzymes like lipase .
Mode of Action
It’s structurally similar compound, 4-nitrophenyl acetate, has been used as a substrate for lipase-catalyzed esterification reactions . In these reactions, the lipase enzyme catalyzes the conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .
Biochemical Pathways
The related compound 4-nitrophenyl acetate is involved in lipase-catalyzed esterification reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(3-methoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-methoxyphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(3-methoxyphenoxy)acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-nitrophenol and 2-(3-methoxyphenoxy)acetic acid.
Reduction: 4-aminophenyl 2-(3-methoxyphenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in enzyme assays to study esterase and lipase activities.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the 3-methoxyphenoxy group.
2-(3-Methoxyphenoxy)acetic acid: Similar structure but lacks the 4-nitrophenyl group.
4-Aminophenyl 2-(3-methoxyphenoxy)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Nitrophenyl 2-(3-methoxyphenoxy)acetate is unique due to the presence of both the nitro group and the 3-methoxyphenoxy group, which impart specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis, biological studies, and materials science.
Properties
IUPAC Name |
(4-nitrophenyl) 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-3-2-4-14(9-13)21-10-15(17)22-12-7-5-11(6-8-12)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISTWCJLDGNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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